1-Benzyl-4-nitropyridin-2(1H)-one
Description
1-Benzyl-4-nitropyridin-2(1H)-one is a nitrogen-containing heterocyclic compound featuring a pyridinone core substituted with a benzyl group at the N1 position and a nitro group at the C4 position. This structure imparts unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-benzyl-4-nitropyridin-2-one |
InChI |
InChI=1S/C12H10N2O3/c15-12-8-11(14(16)17)6-7-13(12)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
KZUCMVRLOGWALR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=CC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s nitro group at C4 distinguishes it from analogs with hydroxy, methyl, or halogen substituents. Key comparisons include:
- Electronic Effects: The nitro group in this compound withdraws electron density, likely reducing solubility in polar solvents compared to hydroxy-substituted analogs (e.g., 1-Benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone) .
- Steric Considerations : Bulky substituents, such as benzyloxy in ’s compound, may hinder molecular packing, affecting crystallization behavior .
Physicochemical Properties
- NMR Chemical Shifts: While direct data for the target compound are absent, substituents significantly influence chemical shifts. For example, hydroxy groups (e.g., in 1-Benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone) cause downfield shifts in $ ^1H $ NMR due to hydrogen bonding, whereas nitro groups induce deshielding via electron withdrawal .
- Crystallography: SHELX software (e.g., SHELXL, SHELXT) is widely used for refining pyridinone derivatives, enabling precise determination of bond lengths and angles influenced by substituents .
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